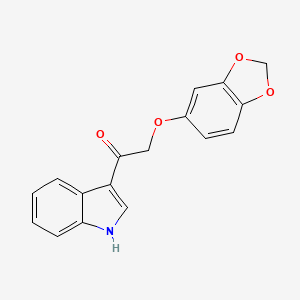![molecular formula C18H20N2O4S B4388090 N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4388090.png)
N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide
Descripción general
Descripción
N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first discovered by Incyte Corporation and is currently being developed as a potential treatment for various inflammatory and autoimmune diseases.
Mecanismo De Acción
N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide acts as a JAK inhibitor, blocking the activity of JAK1 and JAK2 enzymes. This leads to the inhibition of downstream signaling pathways involved in cytokine and growth factor signaling, resulting in the suppression of inflammatory and immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide can effectively reduce inflammation and improve symptoms in animal models of various inflammatory and autoimmune diseases. It has also been shown to have a favorable safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide as a research tool is its specificity for JAK1 and JAK2, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that it may not be effective in all disease models, as the involvement of JAK signaling pathways can vary between different diseases and individuals.
Direcciones Futuras
Future research on N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide could focus on its potential applications in other diseases such as cancer and viral infections. Additionally, further studies could investigate the optimal dosing and administration of N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide for different diseases and patient populations.
Aplicaciones Científicas De Investigación
N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in the signaling pathways of cytokines and growth factors that contribute to inflammation and immune response.
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(2)24-17-9-5-15(6-10-17)19-18(21)12-25-11-14-3-7-16(8-4-14)20(22)23/h3-10,13H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYYPOVPXWKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)


![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)
![2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4388041.png)

![methyl 2-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388049.png)
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388051.png)
![2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4388069.png)
![N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4388075.png)

![2-[benzyl(methyl)amino]-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4388095.png)
![ethyl 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4388101.png)